ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a carbamoyl group
Scientific Research Applications
Ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
Target of Action
Compounds like “Ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate” often target proteins or enzymes in the body due to their complex structure. These targets could be receptors, enzymes, or other proteins that play crucial roles in various biological processes .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme, thereby altering its function. This interaction could inhibit or enhance the activity of the target, leading to changes in the downstream biological processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with the enzyme could alter the pathway’s activity, leading to changes in the production or degradation of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s chemical structure, its solubility in water and lipids, and its stability in the body could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes it affects. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the phenyl and carbamoyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Quinoline Derivatives: These compounds have a quinoline core and are used in various applications, including as antimalarial agents and in organic synthesis.
Uniqueness
Ethyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.
Properties
IUPAC Name |
ethyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-33-27(32)19-10-12-23-21(13-19)25(15-24(30-23)18-7-5-4-6-8-18)34-16-26(31)29-20-11-9-17(2)22(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZJIKBLGNZQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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